![molecular formula C10H8O4S B1207053 2-Naphthol-6-sulfonic acid CAS No. 93-01-6](/img/structure/B1207053.png)
2-Naphthol-6-sulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-naphthol-6-sulfonic acid involves multicomponent condensation reactions. These reactions are catalyzed by various catalysts, such as β-cyclodextrin-butane sulfonic acid and triethylamine-bonded sulfonic acid ([Et3N–SO3H]Cl), under solvent-free conditions. These methods offer advantages such as shorter reaction times, mild reaction conditions, and the use of recyclable catalysts, highlighting the efficiency and environmental friendliness of modern synthetic approaches (Gong et al., 2015); (Zare et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives influences their chemical behavior and reactivity. Spectrophotometric studies, for example, reveal how the positioning of the sulfonic acid group affects the compound's properties and its interactions with metals, which is crucial for its application in metal detection and analysis (Ohshita et al., 1982).
Chemical Reactions and Properties
The catalytic activity of various sulfonic acid derivatives in the synthesis of naphthol compounds demonstrates the importance of this compound in facilitating efficient and environmentally friendly chemical reactions. For example, saccharin sulfonic acid (SASA) acts as a highly efficient catalyst for the condensation of 2-naphthol with arylaldehydes and amides under green, mild, and solvent-free conditions (Zare et al., 2013).
Scientific Research Applications
Spectrophotometric Reagents
2-Naphthol-6-sulfonic acid has been utilized in spectrophotometry for the determination of metals. For instance, it serves as a sensitive and selective reagent for nickel, where its properties in forming nickel chelates and its interactions with other metals like cobalt have been studied. The application of 1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid (PAN-6S) in spectrophotometric methods demonstrates its significance in analytical chemistry (Ohshita, Wada, & Nakagawa, 1982).
Protonation and Deprotonation Kinetics
Research on 2-naphthol-6-sulfonate has revealed insights into the kinetics of excited-state protonation and deprotonation. These studies are important for understanding the photophysical behavior of such compounds under various conditions, contributing to the broader field of photochemistry (Clark, Shapiro, Campillo, & Winn, 1979).
Chemical Synthesis and Catalysis
This compound plays a role in chemical synthesis, particularly in reactions involving acylation of various organic compounds. It's used as a catalyst in processes such as the protection of phenols, alcohols, thiols, amines, and aldehydes, highlighting its versatility and efficiency in organic chemistry (Kalla, Reddy, & Kim, 2019).
Wastewater Treatment and Environmental Applications
In the field of environmental science, this compound has been studied for its role in wastewater treatment. Research on the treatment technologies for wastewater from 2-naphthol production, where it's a key intermediate, contributes to the development of more efficient and environmentally friendly treatment methods (Lin, 2009).
Enzymatic Digestibility and Lignin Modification
The modification of lignin using derivatives like 2-naphthol-7-sulfonate, which is related to this compound, enhances enzymatic digestibility of wood sawdust. This area of research has significant implications for biofuel production and the efficient utilization of biomass (Lai et al., 2018).
Safety and Hazards
When handling 2-Naphthol-6-sulfonic acid, it is recommended to use in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed or inhaled .
Mechanism of Action
Target of Action
6-Hydroxynaphthalene-2-sulfonic acid, also known as 2-Naphthol-6-sulfonic acid, is primarily used as a coupling component for a wide range of azo dyes . The primary targets of this compound are the azo dyes, such as C.I. Acid Orange 12, C.I. Food Yellow 3, and C.I. Food Orange 2 . These dyes are used in various industries, including textiles, food, and cosmetics.
Mode of Action
The compound interacts with its targets (azo dyes) through a process known as coupling. In this process, 6-Hydroxynaphthalene-2-sulfonic acid reacts with diazo compounds to form azo dyes . This reaction results in the substitution of the 1-position of the compound .
Biochemical Pathways
The biochemical pathway involved in the action of 6-Hydroxynaphthalene-2-sulfonic acid is the azo dye synthesis pathway. This pathway involves the reaction of the compound with diazo compounds to form azo dyes . The downstream effects of this pathway include the production of a wide range of azo dyes, which have applications in various industries.
Result of Action
The result of the action of 6-Hydroxynaphthalene-2-sulfonic acid is the production of a wide range of azo dyes . These dyes are widely used in various industries. For example, they can be used to color textiles, foods, and cosmetics.
Action Environment
The action of 6-Hydroxynaphthalene-2-sulfonic acid can be influenced by various environmental factors. For instance, the solubility of the compound in water suggests that its action could be influenced by the presence of water and its temperature . Additionally, the pH of the environment could potentially influence the coupling reaction with diazo compounds.
properties
IUPAC Name |
6-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHSMHEYVOVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
135-76-2 (mono-hydrochloride salt), 15883-56-4 (unspecified hydrochloride salt), 61886-35-9 (ammonium salt), 833-66-9 (potassium salt) | |
Record name | 2-Naphthol-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047014 | |
Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93-01-6 | |
Record name | 2-Naphthol-6-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Naphthol-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Schaeffer's acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5871 | |
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Record name | 2-Naphthalenesulfonic acid, 6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-NAPHTHOL-6-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O937I7N48V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 2-Naphthol-6-sulfonic acid is C10H8O4S, and its molecular weight is 224.22 g/mol.
A: Researchers have used IR and UV-VIS spectroscopy to characterize this compound and its derivatives. Additionally, infrared spectra of this compound and related compounds produced from monoazo dyes have been reported.
A: Thin layer chromatography (TLC) has been employed to determine uncombined this compound (sodium salt) in color additives.
A: Specific analytical methods exist to differentiate between these two isomers.
A: Research has investigated the stability of sunscreen formulations containing this compound when exposed to UV light. The results showed that this compound exhibited increased UV absorption after exposure, indicating potential changes in its properties.
A: Studies have investigated the kinetics and mechanism of the reaction between ascorbic acid and arenediazonium salts in the presence of this compound. The findings indicate that this compound participates in a competitive coupling reaction, influencing the reaction pathway and product formation.
A: Research on ozone decoloration reactions of substituted phenylazo-2-naphthol-6-sulfonic acids (PANSA) revealed that structural variations influenced both the acidity of the compounds and their decoloration rates. These findings suggest a structure-activity relationship impacting the compound's reactivity with ozone.
A: Studies have explored the impact of surface properties on the dissociation behavior of this compound sodium salt. These findings offer insights into the compound's solubility and behavior in various environments.
A: Yes, this compound derivatives, such as 1-(2-pyridylazo)-2-naphthol-6-sulfonic acid (PAN-S), have shown applications in analytical chemistry. PAN-S can form chelates with metal ions like ruthenium, rhodium, cobalt, and copper, enabling their separation and determination using techniques like ion-pair reversed-phase high-performance liquid chromatography (HPLC).
A: Studies have explored the biodegradation of specific dyes, such as Green HE4B, which contain this compound as a structural component. These investigations provide insights into the environmental fate and potential degradation pathways of such dyes.
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